molecular formula C6H6BrNO2S B181283 3-Bromobenzenesulfonamide CAS No. 89599-01-9

3-Bromobenzenesulfonamide

Cat. No. B181283
CAS RN: 89599-01-9
M. Wt: 236.09 g/mol
InChI Key: MUBJNMWVQGHHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzenesulfonamide is a compound with the molecular formula C6H6BrNO2S . It is used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 3-Bromobenzenesulfonamide has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .

Scientific Research Applications

  • Chemical Reactions and Synthesis:

    • N,N-Dibromobenzenesulfonamide, closely related to 3-Bromobenzenesulfonamide, is used in the synthesis of various compounds. For example, it reacts with dihydropyran to form stereoisomers with established structures (Takemura, Otsuki, Okamoto, & Ueno, 1968).
    • Similar compounds are used in cross-metathesis and radical cyclization reactions, which are methods to synthesize benzosultams, compounds with potential pharmaceutical applications (Feuillastre, Pelotier, & Piva, 2013).
  • Molecular Structure Analysis:

    • Investigations into the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, provide insights into the effects of halogen substituents on their characteristic bands in spectra (Karabacak, Cinar, Çoruh, & Kurt, 2009).
  • Photodynamic Therapy Applications:

    • A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including 3-bromobenzenesulfonamide, has been synthesized and characterized for its potential in photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
  • Analytical Applications:

  • Biological and Pharmaceutical Research:

Safety And Hazards

3-Bromobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBJNMWVQGHHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370490
Record name 3-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzenesulfonamide

CAS RN

89599-01-9
Record name 3-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Bromobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Bromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Bromobenzenesulfonamide
Reactant of Route 6
3-Bromobenzenesulfonamide

Citations

For This Compound
64
Citations
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… Compound 38 was synthesized from 2,4-dichloro-benzoic acid and 3-bromobenzenesulfonamide using RPS coupling procedure B. Yield = 22%. H NMR (250 MHz, DMSO-d 6 ): δ 8.06 (…
Number of citations: 74 pubs.acs.org
K Su, J Luo, L Van Meervelt - Acta Crystallographica Section E …, 2023 - scripts.iucr.org
The title compound, C10H14BrN5O2S, is the bromobenzenesulfonamide derivative of the type 2 diabetes drug metformin. The asymmetric unit contains two molecules with almost …
Number of citations: 8 scripts.iucr.org
SL Müller, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
… The most potent 3-bromobenzenesulfonamide 5i displays a significant increased inhibition of GluN2A containing NMDARs (p < 0.001). In particular the high GluN2A activity of the 3-…
Number of citations: 16 www.sciencedirect.com
R Anana, PNP Rao, QH Chen, EE Knaus - Bioorganic & medicinal …, 2006 - Elsevier
… = H, Me), and either 2-iodobenzenesulfonamide (8a), 3-bromobenzenesulfonamide (8b), or 4-bromobenzenesulfonamide (8c), were employed in this cross-coupling reaction using …
Number of citations: 29 www.sciencedirect.com
A Nordqvist, MT Nilsson, S Röttger, LR Odell… - Bioorganic & medicinal …, 2008 - Elsevier
… Following the general procedure, 3-bromobenzenesulfonamide (0.1 mmol) was N-arylated … Following the general procedure, 3-bromobenzenesulfonamide (0.1 mmol) was N-arylated …
Number of citations: 44 www.sciencedirect.com
P Liu, NT Tung, X Xu, J Yang, F Li - The Journal of Organic …, 2021 - ACS Publications
… (24) Under standard conditions, the N-methylation of 3-bromobenzenesulfonamide 7 with methanol proceeded for 15 h to give the key intermediate 8 in 92% yield. Then, Cu-catalyzed …
Number of citations: 32 pubs.acs.org
T Yun, T Qin, Y Liu, L Lai - European Journal of Medicinal Chemistry, 2016 - Elsevier
… Halogenated monosubstituted sulfanilamides, 4-amino-3-bromobenzenesulfonamide (I w ) was got by reacting sulfanilamide with N-bromosuccinimide; 4-amino-3-…
Number of citations: 18 www.sciencedirect.com
J Thelemann, B Illarionov, K Barylyuk, J Geist… - …, 2015 - Wiley Online Library
… One-pot borylation, followed by coupling to 3-bromobenzenesulfonamide and deprotection, afforded 20 a (Scheme 5). Borylation of compound 34, coupling to building block 29 (…
O Guzel-Akdemir, A Akdemir, P Pan… - Journal of Medicinal …, 2013 - ACS Publications
Trypanosoma cruzi, the causative agent of Chagas disease, encodes for an α-carbonic anhydrase (CA, EC 4.2.1.1) possessing high catalytic activity (TcCA) which was recently …
Number of citations: 63 pubs.acs.org
D Masci, M Puxeddu, L Di Magno… - Journal of Medicinal …, 2023 - ACS Publications
We synthesized new pyrrole and indole derivatives as human carbonic anhydrase (hCA) inhibitors with the potential to inhibit the Wnt/β-catenin signaling pathway. The presence of both …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.